Cas no 66000-41-7 (1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine)

1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine structure
66000-41-7 structure
Product Name:1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine
CAS No:66000-41-7
MF:C10H8F3N3
MW:227.185832023621
CID:962946
PubChem ID:13626946
Update Time:2025-07-23

1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
    • 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
    • CS-0233258
    • 66000-41-7
    • 1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOL-3-AMINE
    • EN300-132125
    • DTXSID401226469
    • Z995041314
    • G49661
    • SCHEMBL45043
    • 1H-Pyrazol-3-amine, 1-[3-(trifluoromethyl)phenyl]-
    • DB-180689
    • AM20040971
    • TQP1410
    • 1-(3-trifluoromethyl-phenyl)-1H-pyrazol-3-ylamine
    • AKOS011972481
    • 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine
    • Inchi: 1S/C10H8F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-6H,(H2,14,15)
    • InChI Key: LCLWEOIMXMEDKX-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)N1C=CC(N)=N1)(F)F

Computed Properties

  • Exact Mass: 227.06703175g/mol
  • Monoisotopic Mass: 227.06703175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 325.2±42.0 °C at 760 mmHg
  • Flash Point: 150.5±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine Security Information

1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine Pricemore >>

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Additional information on 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine

Introduction to 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine (CAS No: 66000-41-7)

1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 66000-41-7, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a trifluoromethyl group in its molecular structure imparts distinct chemical and biological characteristics, making it a valuable scaffold for medicinal chemistry investigations.

The trifluoromethyl group is a well-documented pharmacophore that enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its incorporation into the pyrazole core of 1-3-(trifluoromethyl)phenyl-1H-pyrazol-3-amine suggests that this compound may exhibit improved pharmacokinetic profiles compared to its non-fluorinated analogs. This feature is particularly relevant in the context of modern drug design, where optimizing bioavailability and target engagement is paramount.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Pyrazole derivatives, including 1-3-(trifluoromethyl)phenyl-1H-pyrazol-3-amine, have emerged as promising candidates due to their ability to modulate enzyme activity and receptor interactions. The pyrazole ring itself is a versatile heterocycle that has been extensively studied for its role in pharmaceuticals, with applications ranging from antiviral to anti-inflammatory agents.

The synthesis of 1-3-(trifluoromethyl)phenyl-1H-pyrazol-3-amine involves multi-step organic transformations that highlight the synthetic prowess required in medicinal chemistry. Key steps typically include condensation reactions, fluorination processes, and functional group modifications. These synthetic strategies not only showcase the compound's structural complexity but also demonstrate the importance of advanced chemical methodologies in producing such molecules.

One of the most compelling aspects of 1-3-(trifluoromethyl)phenyl-1H-pyrazol-3-amine is its potential in oncology research. The trifluoromethyl group has been shown to enhance the binding affinity of small molecules to their biological targets, which is crucial for developing effective anticancer drugs. Additionally, pyrazole derivatives have demonstrated activity against various cancer cell lines, suggesting that this compound may serve as a lead structure for further drug development.

The pharmacological profile of 1-3-(trifluoromethyl)phenyl-1H-pyrazol-3-amine has been explored through both computational modeling and experimental studies. Computational approaches have been instrumental in predicting binding interactions and optimizing molecular properties, while experimental techniques such as high-throughput screening have been used to assess biological activity. These combined efforts have provided valuable insights into the compound's potential therapeutic applications.

In conclusion, 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-3-amine represents a fascinating compound with significant implications for pharmaceutical research. Its unique structural features, particularly the presence of a trifluoromethyl group and a pyrazole core, make it an attractive candidate for further development. As our understanding of drug design continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing therapeutic strategies across multiple disease areas.

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